molecular formula C13H10N2O3S3 B2394235 (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide CAS No. 867042-05-5

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide

Cat. No. B2394235
CAS RN: 867042-05-5
M. Wt: 338.41
InChI Key: MYTSLQIBXCKOQB-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide, also known as OTS964, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as an anti-cancer agent.

Mechanism of Action

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide inhibits TOPK by binding to its ATP-binding site. TOPK is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, survival, and migration. Inhibition of TOPK leads to the activation of the tumor suppressor protein p53, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide has not been shown to have any significant effects on non-cancerous cells.

Advantages and Limitations for Lab Experiments

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is a small molecule inhibitor that is relatively easy to synthesize and purify. It has been shown to have anti-cancer activity in various types of cancer cells and mouse models of cancer. However, (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide has not been tested in human clinical trials, and its toxicity and pharmacokinetics are not well understood. In addition, the mechanism of action of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is not fully understood, and further research is needed to elucidate its molecular targets and downstream signaling pathways.

Future Directions

Future research on (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide should focus on its toxicity and pharmacokinetics in animal models and human clinical trials. In addition, the molecular targets and downstream signaling pathways of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide should be further elucidated. Finally, the potential of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide as a combination therapy with chemotherapy and radiation therapy should be explored.

Synthesis Methods

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is synthesized through a multi-step process. First, 2-chlorothiophene-3-carboxaldehyde is reacted with phenylhydrazine to form 2-phenylhydrazinylthiophene-3-carboxaldehyde. This compound is then reacted with thiosemicarbazide to form (E)-N-(2-phenylhydrazinylidene)-4-oxothiazolidine-2-sulfonamide. Finally, this compound is reacted with acetic anhydride to form (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide.

Scientific Research Applications

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide has been shown to have anti-cancer activity in various types of cancer cells, including lung, breast, colon, and ovarian cancer cells. It has also been shown to have anti-tumor activity in mouse models of lung and breast cancer. (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide works by inhibiting the activity of the protein TOPK, which is involved in cell proliferation and survival. Inhibition of TOPK leads to cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

(NE)-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S3/c16-11-9-20-13(15(11)10-5-2-1-3-6-10)14-21(17,18)12-7-4-8-19-12/h1-8H,9H2/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTSLQIBXCKOQB-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NS(=O)(=O)C2=CC=CS2)S1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=N\S(=O)(=O)C2=CC=CS2)/S1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide

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